
(1R,6R)-6-azidocyclohexa-2,4-dien-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,6R)-6-azidocyclohexa-2,4-dien-1-ol is a unique organic compound characterized by its azido group attached to a cyclohexadienol ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,6R)-6-azidocyclohexa-2,4-dien-1-ol typically involves the azidation of a suitable precursor. One common method is the nucleophilic substitution reaction where a hydroxyl group is replaced by an azido group. This can be achieved using sodium azide (NaN₃) in the presence of a suitable solvent like dimethylformamide (DMF) under controlled temperature conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures due to the potentially hazardous nature of azides.
Analyse Des Réactions Chimiques
Types of Reactions
(1R,6R)-6-azidocyclohexa-2,4-dien-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the azido group to an amine group.
Substitution: The azido group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Sodium azide (NaN₃) is commonly used for azidation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the azido group typically yields an amine, while oxidation can produce various oxides depending on the extent of the reaction .
Applications De Recherche Scientifique
(1R,6R)-6-azidocyclohexa-2,4-dien-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in bioconjugation techniques, where the azido group reacts with alkynes in a click chemistry reaction.
Industry: Used in the production of materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of (1R,6R)-6-azidocyclohexa-2,4-dien-1-ol primarily involves its azido group. The azido group is highly reactive and can participate in various chemical reactions, such as click chemistry. In biological systems, the azido group can form covalent bonds with alkyne-containing molecules, facilitating the formation of stable conjugates. This property is exploited in bioconjugation and drug delivery systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
(1R,6R)-2-succinyl-6-hydroxycyclohexa-2,4-diene-1-carboxylic acid: Similar in structure but contains a carboxylic acid group instead of an azido group.
(1R,6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]-5-pentylbenzene-1,3-diol: Contains a different functional group and is used in different applications.
Uniqueness
The uniqueness of (1R,6R)-6-azidocyclohexa-2,4-dien-1-ol lies in its azido group, which imparts high reactivity and versatility in chemical synthesis and bioconjugation applications. This makes it a valuable compound in both research and industrial contexts.
Propriétés
Numéro CAS |
54226-09-4 |
|---|---|
Formule moléculaire |
C6H7N3O |
Poids moléculaire |
137.14 g/mol |
Nom IUPAC |
(1R,6R)-6-azidocyclohexa-2,4-dien-1-ol |
InChI |
InChI=1S/C6H7N3O/c7-9-8-5-3-1-2-4-6(5)10/h1-6,10H/t5-,6-/m1/s1 |
Clé InChI |
ZENCTMQDZDZXPR-PHDIDXHHSA-N |
SMILES isomérique |
C1=C[C@H]([C@@H](C=C1)O)N=[N+]=[N-] |
SMILES canonique |
C1=CC(C(C=C1)O)N=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


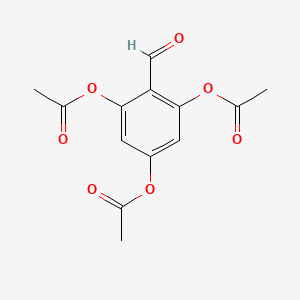
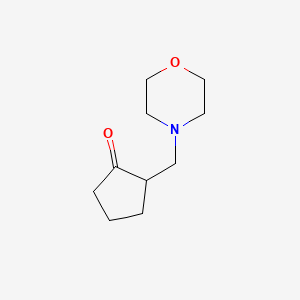

methanone](/img/structure/B14640666.png)
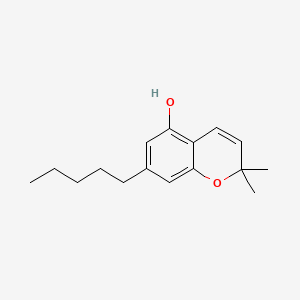
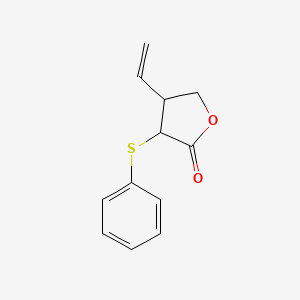
![2-[(1-Carboxybutyl)sulfanyl]benzoic acid](/img/structure/B14640697.png)
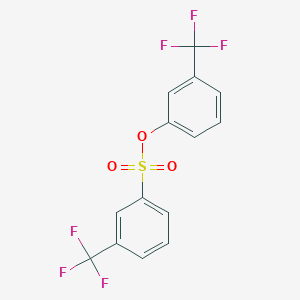
![4-Ethyl-2-methylpyrazolo[1,5-a][1,3,5]triazine](/img/structure/B14640706.png)
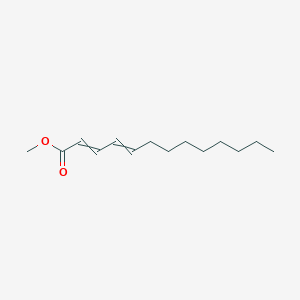
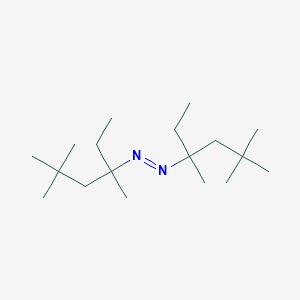
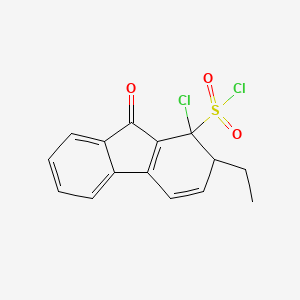
![4,4'-[1,4-Phenylenebis(oxy)]bis(2-phenyl-1H-isoindole-1,3(2H)-dione)](/img/structure/B14640733.png)
![Methyl {6-[(1,3-thiazol-2-yl)oxy]-1H-benzimidazol-2-yl}carbamate](/img/structure/B14640738.png)
